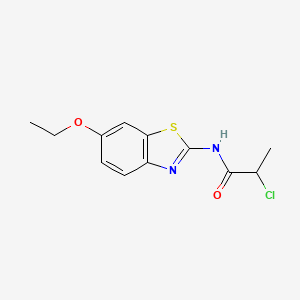![molecular formula C10H8N2O3S B7806986 4-Oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-A]pyrimidine-3-carboxylic acid](/img/structure/B7806986.png)
4-Oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-A]pyrimidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-A]pyrimidine-3-carboxylic acid is a complex organic compound characterized by its bicyclic structure containing sulfur, nitrogen, and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the core bicyclic structure. Common synthetic routes may include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as amines and thiocyanates, under controlled conditions.
Cyclization Reactions: Cyclization steps are crucial to form the bicyclic structure. This can be achieved using specific catalysts and reaction conditions to promote ring closure.
Oxidation and Functionalization: Further oxidation and functionalization steps are required to introduce the carboxylic acid group at the appropriate position on the bicyclic ring.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce or modify functional groups on the compound.
Reduction: Reduction reactions may be employed to reduce specific functional groups, altering the compound's properties.
Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the compound with others, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as various substituted analogs.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and may have overlapping applications.
Thiazolo[3,2-a]pyrimidines: These compounds also contain sulfur and nitrogen atoms in their structure, making them structurally similar.
Uniqueness: 4-Oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-A]pyrimidine-3-carboxylic acid is unique due to its specific arrangement of atoms and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
12-oxo-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-11-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-8-5(9(14)15)4-11-10-12(8)6-2-1-3-7(6)16-10/h4H,1-3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBBRIMSEYAOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=C(C(=O)N23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl]](/img/structure/B7806971.png)

![3-Hydroxy-2-[[2-(4-methoxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7807012.png)
![3-amino-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B7807018.png)

![4-{[(3-Methoxyphenyl)formamido]methyl}benzoic acid](/img/structure/B7807030.png)
